molecular formula C11H6F3NO2S B13681401 Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate

Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate

Cat. No.: B13681401
M. Wt: 273.23 g/mol
InChI Key: NHDJFBWYNNFZGH-UHFFFAOYSA-N
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Description

Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2,4,6-trifluoroaniline with a thioamide under acidic conditions to form the thiazole ring. The carboxylate group is then introduced through esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Other Similar Compounds: Methyl 2-(2,4,6-Trifluorophenyl)thiazole-4-carboxylate is compared with other thiazole derivatives such as:

Uniqueness: The presence of the trifluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications .

Comparison with Similar Compounds

Biological Activity

Methyl 2-(2,4,6-trifluorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring with a trifluorophenyl substituent. The trifluoromethyl group enhances the compound's lipophilicity and biological activity due to its unique electronic properties.

  • Molecular Formula : C11H8F3N O2S
  • Molecular Weight : 287.26 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. A study demonstrated that compounds with similar structures showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer).

  • Case Study : A derivative of this compound was shown to induce apoptosis in MCF-7 cells with an IC50 value of approximately 5 µg/mL. The mechanism is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest.
Cell Line IC50 (µg/mL) Mechanism of Action
MCF-75Apoptosis induction via tubulin inhibition
A54910Cell cycle arrest
SKOV37Apoptosis induction

3. Antiviral Activity

The antiviral properties of thiazole derivatives have also been explored. This compound has shown promising results against flaviviruses by targeting viral envelope proteins.

  • Research Findings : In a study assessing antiviral efficacy, a related thiazole compound exhibited high selectivity index (TI = 147) against dengue virus. The presence of the trifluoromethyl group is believed to enhance binding affinity to viral proteins.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and tubulin polymerization.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Viral Protein Targeting : It binds to viral envelope proteins, inhibiting their function and preventing viral replication.

Properties

Molecular Formula

C11H6F3NO2S

Molecular Weight

273.23 g/mol

IUPAC Name

methyl 2-(2,4,6-trifluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H6F3NO2S/c1-17-11(16)8-4-18-10(15-8)9-6(13)2-5(12)3-7(9)14/h2-4H,1H3

InChI Key

NHDJFBWYNNFZGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=C(C=C(C=C2F)F)F

Origin of Product

United States

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